molecular formula C8H14O6S B11766284 (2S,3S,4S,5R)-6-(Ethylthio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

(2S,3S,4S,5R)-6-(Ethylthio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Cat. No.: B11766284
M. Wt: 238.26 g/mol
InChI Key: XJFLTPWYCFDKGU-XWBUKDKVSA-N
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Description

(2S,3S,4S,5R)-6-(Ethylthio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound with a unique structure that includes multiple hydroxyl groups and an ethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S,4S,5R)-6-(Ethylthio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is to use a carbohydrate precursor, which undergoes a series of reactions including protection, oxidation, and substitution to introduce the ethylthio group and the carboxylic acid functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,3S,4S,5R)-6-(Ethylthio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles such as thiols or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce primary alcohols.

Scientific Research Applications

(2S,3S,4S,5R)-6-(Ethylthio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme mechanisms and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R)-6-(Ethylthio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple hydroxyl groups and ethylthio group allow it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diester of malonic acid, used in organic synthesis.

    Glycopyrrolate: A quaternary ammonium compound used as a medication.

Uniqueness

(2S,3S,4S,5R)-6-(Ethylthio)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and ethylthio groups. This combination of features allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C8H14O6S

Molecular Weight

238.26 g/mol

IUPAC Name

(2S,3S,4S,5R)-6-ethylsulfanyl-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C8H14O6S/c1-2-15-8-5(11)3(9)4(10)6(14-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8?/m0/s1

InChI Key

XJFLTPWYCFDKGU-XWBUKDKVSA-N

Isomeric SMILES

CCSC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O

Canonical SMILES

CCSC1C(C(C(C(O1)C(=O)O)O)O)O

Origin of Product

United States

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